![molecular formula C17H14ClNO4 B4937140 N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzamide](/img/structure/B4937140.png)
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzamide
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Overview
Description
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzamide, also known as BDP-9066, is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest to researchers due to its unique structure and potential biological activity.
Mechanism of Action
The mechanism of action of N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzamide is not fully understood. However, it is believed that the compound may interact with certain biological targets, such as enzymes or receptors, to produce its biological effects.
Biochemical and Physiological Effects:
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzamide has been shown to have a variety of biochemical and physiological effects. For example, the compound has been shown to inhibit the activity of certain enzymes, such as histone deacetylases. It may also affect the expression of certain genes or proteins in cells.
Advantages and Limitations for Lab Experiments
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzamide may have several advantages for use in lab experiments. For example, the compound may be useful for studying certain biological processes or developing new drugs. However, there may also be limitations to using N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzamide in lab experiments, such as its potential toxicity or limited solubility in certain solvents.
Future Directions
There are several potential future directions for research on N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzamide. For example, researchers may continue to study the compound's mechanism of action and biological effects. Additionally, N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzamide may be further developed as a potential drug candidate for the treatment of certain diseases. Further research is needed to fully understand the potential applications of N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzamide in scientific research.
In conclusion, N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzamide is a chemical compound that has been studied for its potential use in scientific research. The compound has several potential applications in the study of biological processes and the development of new drugs. While the mechanism of action of N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzamide is not fully understood, further research may help to elucidate its biological effects and potential applications.
Synthesis Methods
The synthesis of N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzamide has been described in the scientific literature. The compound can be synthesized through a multi-step process that involves the reaction of various starting materials. The synthesis of N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzamide is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzamide has been studied for its potential use in scientific research. The compound has been shown to have biological activity, and it may be useful in a variety of research applications. For example, N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzamide may be used to study the mechanisms of certain biological processes or to develop new drugs.
properties
IUPAC Name |
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c1-10(20)13-8-15-16(23-7-6-22-15)9-14(13)19-17(21)11-2-4-12(18)5-3-11/h2-5,8-9H,6-7H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDSYTKFWCSBLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1NC(=O)C3=CC=C(C=C3)Cl)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49641659 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzamide |
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